2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole
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Overview
Description
2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring via a pyrazinylmethyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Pyrazinylmethyl Ether: This involves the reaction of pyrazine-2-methanol with an appropriate halide to form the pyrazinylmethyl ether.
Coupling with Piperidine: The final step involves the nucleophilic substitution reaction where the pyrazinylmethyl ether is coupled with a piperidine derivative under basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Substitution: The benzoxazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as a ligand for various receptors, making it a candidate for drug development. Its ability to interact with biological targets can be exploited in the design of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential to treat neurological disorders, due to their ability to modulate neurotransmitter systems. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazinylmethyl ether moiety is crucial for binding to these targets, while the benzoxazole core provides structural stability. This interaction can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(Pyridin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole: Similar structure but with a pyridine ring instead of pyrazine.
2-{4-[(Quinolin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole: Contains a quinoline ring, offering different electronic properties.
Uniqueness
The presence of the pyrazine ring in 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole imparts unique electronic and steric properties, which can influence its binding affinity and specificity towards biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-2-4-15-14(3-1)20-17(23-15)21-9-5-13(6-10-21)12-22-16-11-18-7-8-19-16/h1-4,7-8,11,13H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUVSHUJFLZSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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